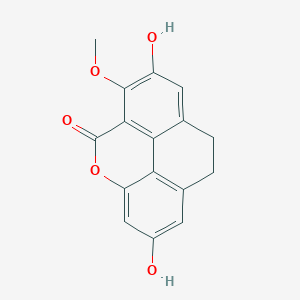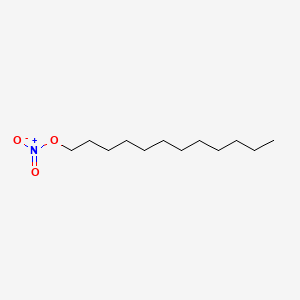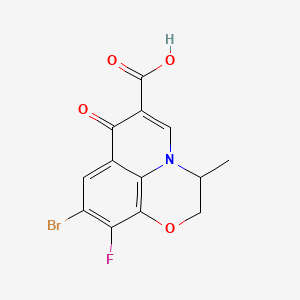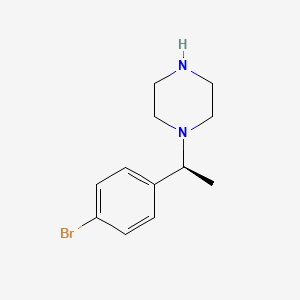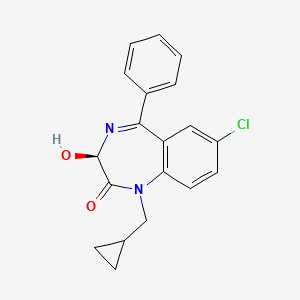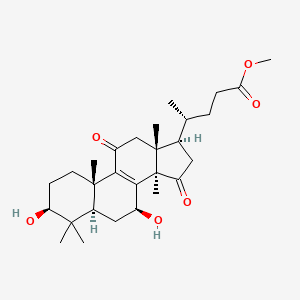
Methyl Lucidenate N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Me lucidenate N: is a natural compound belonging to the class of triterpenoids, specifically lanostanoids. It is derived from the fungus Ganoderma lucidumThis compound has garnered attention due to its potential therapeutic properties, including anticancer and anti-inflammatory effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Me lucidenate N involves the esterification of lucidenic acid N. The process typically includes the use of methanol and an acid catalyst to facilitate the esterification reaction .
Industrial Production Methods: Industrial production of Me lucidenate N is primarily based on extraction from Ganoderma lucidum. The fungus is cultivated under controlled conditions, and the compound is extracted using solvents such as ethanol. The extract is then purified through various chromatographic techniques to isolate Me lucidenate N .
Analyse Chemischer Reaktionen
Types of Reactions: Me lucidenate N undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Me lucidenate N has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Biology: Investigated for its role in inhibiting lipid droplet formation and adipocyte differentiation.
Wirkmechanismus
The mechanism of action of Me lucidenate N involves multiple pathways:
Anticancer Effects: Induces apoptosis in cancer cells through the activation of caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Targets include sterol regulatory element-binding protein-1c, fatty acid synthase, and acetyl-CoA carboxylase.
Vergleich Mit ähnlichen Verbindungen
Me lucidenate N is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include:
Lucidenic Acid N: Another triterpenoid from Ganoderma lucidum with similar anticancer properties.
Methyl Lucidenate E2: Known for its role in inhibiting adipocyte differentiation.
Methyl Lucidenate F: Exhibits tyrosinase inhibitory activity, making it a potential candidate for skin-whitening agents.
Eigenschaften
Molekularformel |
C28H42O6 |
|---|---|
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H42O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19-20,29,31H,8-14H2,1-7H3/t15-,16-,17+,19+,20+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
IURJGJVSAQSDJJ-MDNRWGJGSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


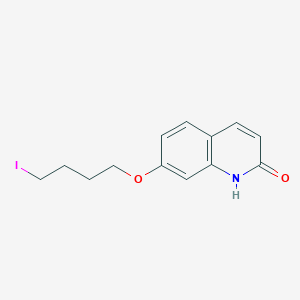
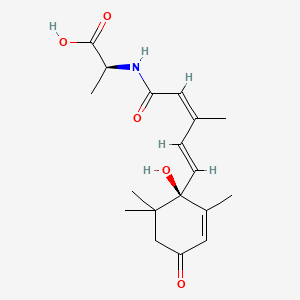
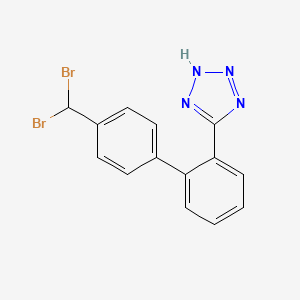
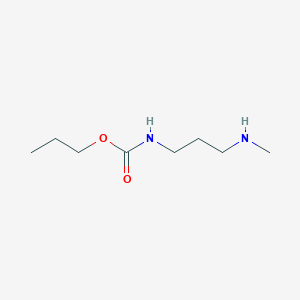
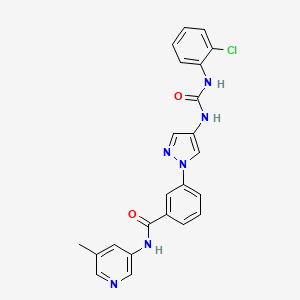
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
